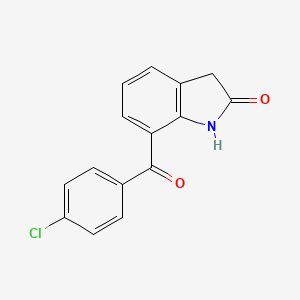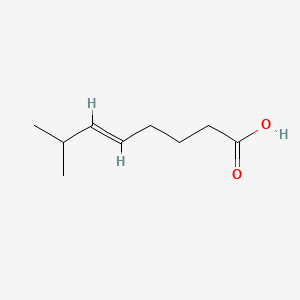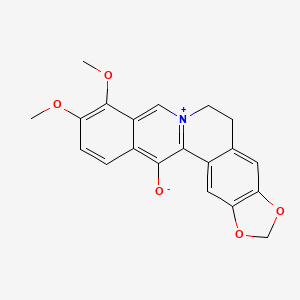
Unii-2dht4209JN
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry and Biology
The tert-butyl group in “6-(tert-Butyl)-acemetacin” has unique reactivity patterns that are highlighted by characteristic applications . This simple hydrocarbon moiety is used in various chemical transformations . It also has relevance in nature and is implicated in biosynthetic and biodegradation pathways .
Catalyst in Oxidation Reactions
“6-(tert-Butyl)-acemetacin” can be used as a catalyst in the oxidation of styrene with tert-butyl hydroperoxide as an oxidant . The catalyst, solvent, and process parameters are key for the selective oxidation of styrene and other olefins to value-added intermediates .
Intramolecular Acyclic Nitronate Olefin Cycloaddition Reactions
The compound can be used in intramolecular acyclic nitronate olefin cycloaddition reactions . These reactions enable the formation of diverse γ-lactone-fused isoxazolines and even tricyclic isoxazolines .
Mécanisme D'action
Target of Action
Similar compounds such as tert-butanol have been shown to interact with various proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .
Mode of Action
Related compounds like tert-butanol have been shown to exhibit antioxidant properties . They act as terminating agents that suppress autoxidation, a process whereby unsaturated organic compounds are attacked by atmospheric oxygen .
Biochemical Pathways
The tert-butyl group has been shown to have implications in biosynthetic and biodegradation pathways . It’s also worth noting that related compounds like 2,4-di-tert-butylphenol have been involved in the metabolic processes of certain microorganisms .
Pharmacokinetics
A study on a related compound, tert-butyl-(s)-6-diazo-2-((s)-2-(2-(dimethylamino)acetamido)-3-phenylpropanamido)-5-oxo-hexanoate, showed excellent metabolic stability in plasma and intestinal homogenate, high aqueous solubility, and high tumor exposures .
Result of Action
Related compounds like tert-butylhydroquinone (tbhq) have been shown to suppress processes that lead to neuroinflammation and oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(tert-Butyl)-acemetacin. For instance, the pH value of the reaction system and the disinfectant dosage can potentially influence the chlorination kinetics of related compounds . Additionally, compounds present in the root exudates of continuously cropped plants can affect the germination, seedling growth, and development of certain plants .
Propriétés
IUPAC Name |
2-[2-[6-tert-butyl-1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO6/c1-14-17(11-23(30)33-13-22(28)29)18-10-21(32-5)19(25(2,3)4)12-20(18)27(14)24(31)15-6-8-16(26)9-7-15/h6-10,12H,11,13H2,1-5H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHYYUPSGPOIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N1C(=O)C3=CC=C(C=C3)Cl)C(C)(C)C)OC)CC(=O)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-Butyl)-acemetacin | |
CAS RN |
76812-64-1 | |
| Record name | 6-(tert-Butyl)-acemetacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076812641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(TERT-BUTYL)-ACEMETACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DHT4209JN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one](/img/structure/B3061185.png)



![7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3061194.png)


